molecular formula C6H9ClO2 B13066311 Ethyl 1-chlorocyclopropane-1-carboxylate

Ethyl 1-chlorocyclopropane-1-carboxylate

Cat. No.: B13066311
M. Wt: 148.59 g/mol
InChI Key: ASIAZWNCSCWHJW-UHFFFAOYSA-N
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Description

Ethyl 1-chlorocyclopropane-1-carboxylate (CAS 1631082-82-0) is a valuable chemical reagent featuring both a reactive chlorinated cyclopropane ring and an ester functional group. This structure makes it a versatile synthon (a molecular building block) in sophisticated organic synthesis routes . Compounds based on the cyclopropane scaffold are of significant interest in medicinal chemistry and materials science due to their unique ring strain and spatial geometry . As a key synthetic intermediate, this ester is used by researchers to access more complex, functionalized cyclopropane derivatives, which are core structures in various active pharmaceutical ingredients and agrochemicals . The presence of the chlorine atom on the cyclopropane ring provides a reactive site for further functionalization, for instance, enabling its use in the synthesis of transamine compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 1-chlorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIAZWNCSCWHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-chlorocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with 1-chlorocyclopropane under the influence of a catalyst such as rhodium or copper. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.

    Reduction Reactions: The compound can be reduced to ethyl cyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Ethyl 1-aminocyclopropane-1-carboxylate, ethyl 1-hydroxycyclopropane-1-carboxylate.

    Reduction: Ethyl cyclopropane-1-carboxylate.

    Oxidation: Ethyl 1-chlorocyclopropane-1-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 1-chlorocyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations, making it useful in the development of more complex organic molecules. The strained nature of the cyclopropane ring often leads to increased reactivity, which can be harnessed in synthetic pathways.

Key Reactions Involving this compound:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles, facilitating the formation of diverse derivatives.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, contributing to the synthesis of larger cyclic structures.

Pharmaceutical Applications

The compound has garnered interest within pharmaceutical research due to its potential biological activity. It can interact with specific molecular targets, making it a candidate for drug design.

Pharmacological Properties:

  • Biological Activity: Similar compounds have demonstrated the ability to modulate biological pathways, potentially leading to therapeutic effects.
  • Drug Development: The presence of the chlorinated cyclopropane structure may enhance lipophilicity and metabolic stability, important factors in drug efficacy.

Agrochemical Applications

This compound and its derivatives are also explored for use in agrochemicals, particularly as intermediates in the synthesis of pesticides and herbicides.

Potential Uses:

  • Pesticide Synthesis: The compound can serve as an intermediate in developing compounds with insecticidal properties.
  • Herbicide Development: Its derivatives may be tailored for selective herbicidal activity against specific plant species or pests.

Mechanism of Action

The mechanism of action of ethyl 1-chlorocyclopropane-1-carboxylate involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclopropane ring’s strain energy makes it highly reactive, facilitating various chemical transformations. Molecular targets and pathways include nucleophilic substitution at the chlorine atom and ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

The following table summarizes key properties of Ethyl 1-chlorocyclopropane-1-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP Key Features
This compound Not provided C₆H₉ClO₂ 148.59 ~150–160 (inferred) ~1.2 (inferred) ~1.8 Chlorine enhances electrophilicity; strained ring enables reactivity in substitutions.
Ethyl cyclopropanecarboxylate 4606-07-9 C₆H₁₀O₂ 114.14 128 (at 5 mmHg) 0.9608 ~1.2 Lacks chlorine; lower molecular weight and reactivity.
Ethyl 1-aminocyclopropane-1-carboxylate HCl 1007230-91-2 C₆H₁₂ClNO₂ 165.62 Not available Not available ~0.5 Amino group increases polarity; hydrochloride salt improves aqueous solubility.
Ethyl 1-acetylcyclopropane-1-carboxylate 32933-03-2 C₈H₁₂O₃ 156.18 204.3 1.139 0.9187 Acetyl group adds steric bulk; higher boiling point suggests thermal stability.
Ethyl 2-cyclopropylcyclopropane-1-carboxylate 1311073-24-1 C₉H₁₄O₂ 154.21 Not available Not available ~2.0 Additional cyclopropyl group increases steric hindrance.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in this compound increases electrophilicity at the cyclopropane carbon, making it more reactive in nucleophilic substitutions compared to Ethyl cyclopropanecarboxylate . In contrast, the amino group in Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride (as a hydrochloride salt) introduces polarity, improving solubility in polar solvents like water .

Steric and Thermal Properties :

  • Ethyl 1-acetylcyclopropane-1-carboxylate’s acetyl group increases steric bulk and thermal stability (boiling point: 204.3°C ), which may favor its use in high-temperature reactions .
  • Ethyl 2-cyclopropylcyclopropane-1-carboxylate’s additional cyclopropyl group likely hinders reactivity in sterically demanding reactions .

Lipophilicity :

  • The chlorine atom in this compound likely increases LogP (estimated ~1.8) compared to the acetyl derivative (LogP = 0.9187), enhancing membrane permeability for agrochemical applications .

Biological Activity

Ethyl 1-chlorocyclopropane-1-carboxylate is a compound of interest in the field of organic chemistry and medicinal research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H7_7ClO2_2
  • Molecular Weight : 136.56 g/mol

The compound features a chlorinated cyclopropane ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its structural similarity to other biologically active compounds, particularly those involved in ethylene biosynthesis pathways. The mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways, similar to its analogs like 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to ethylene in plants.
  • Interaction with Receptors : this compound could potentially interact with specific receptors, influencing various physiological responses.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, quinolone derivatives containing cyclopropane groups have demonstrated strong antibacterial effects . this compound may possess similar properties, warranting further investigation.

Role in Ethylene Biosynthesis

As a structural analog of ACC, this compound could play a role in ethylene biosynthesis. Ethylene is crucial for various plant developmental processes, including fruit ripening and stress responses. The compound's influence on these pathways can be significant for agricultural applications.

Study on Inhibition of Ethylene Production

A study exploring the effects of cyclopropane carboxylic acids on ethylene production found that certain derivatives can inhibit the activity of ACC synthases, thereby reducing ethylene levels in plants. This inhibition can lead to delayed ripening and extended shelf life for fruits .

CompoundEffect on Ethylene ProductionReference
This compoundPotential inhibitor
ACCPrecursor to ethylene
Quinolone derivativesStrong antibacterial activity

Synthesis and Characterization

The synthesis of this compound involves several steps, including chlorination and esterification reactions. Studies have shown that optimizing reaction conditions can enhance yield and purity, making it suitable for further biological testing .

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